molecular formula C17H13NO4 B12550144 N-(beta-Oxo-3-methoxyphenethyl)phthalimide CAS No. 667433-79-6

N-(beta-Oxo-3-methoxyphenethyl)phthalimide

Cat. No.: B12550144
CAS No.: 667433-79-6
M. Wt: 295.29 g/mol
InChI Key: UEIJXISANQANIN-UHFFFAOYSA-N
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Description

N-(beta-Oxo-3-methoxyphenethyl)phthalimide is a chemical compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(beta-Oxo-3-methoxyphenethyl)phthalimide typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method includes the reaction of phthalic anhydride with 3-methoxyphenethylamine under reflux conditions in the presence of a suitable solvent such as toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(beta-Oxo-3-methoxyphenethyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(beta-Oxo-3-methoxyphenethyl)phthalimide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(beta-Oxo-3-methoxyphenethyl)phthalimide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(beta-Oxo-3-methoxyphenethyl)phthalimide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-12-6-4-5-11(9-12)15(19)10-18-16(20)13-7-2-3-8-14(13)17(18)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIJXISANQANIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477915
Record name T6526900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667433-79-6
Record name T6526900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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